

Radium-224: A Technical Guide for Targeted Alpha Therapy

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Compound of Interest

Compound Name: Radium-224

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Introduction

Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. Alpha particles are characterized by their high linear energy transfer (LET) and short path length in tissue, typically a few cell diameters. This unique physical profile allows for the induction of complex, difficult-to-repair double-strand DNA breaks in target cells while minimizing damage to surrounding healthy tissue. Among the alpha-emitters being explored, **Radium-224** (^{224}Ra) has emerged as a promising candidate due to its favorable decay characteristics and versatile delivery options. This guide provides an in-depth overview of **Radium-224**, its properties, production, therapeutic applications, and the experimental frameworks for its evaluation.

Core Properties of Radium-224

Radium-224 is a radioisotope of the element Radium with a mass number of 224. As an alkaline earth metal, it is chemically similar to calcium, a property that influences its biological behavior.

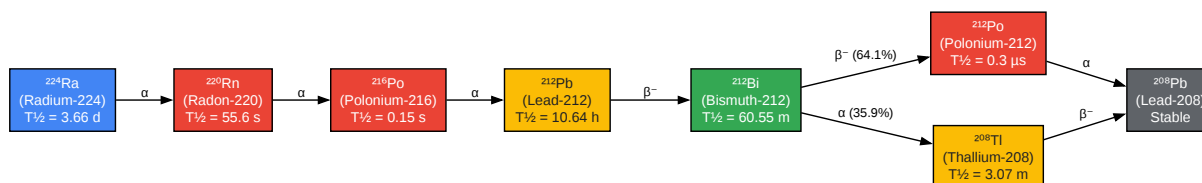
Physical and Decay Characteristics

Radium-224 decays to the stable lead-208 (^{208}Pb) through a cascade of short-lived daughter nuclides. This decay chain is notable as it releases a total of four alpha particles and two beta particles, delivering a significant cumulative energy to the target site.[1] The initial decay of ^{224}Ra itself releases a potent alpha particle, and its subsequent daughters contribute additional cytotoxic radiation. The gamma rays emitted during the decay process, particularly the 241.0 keV gamma from ^{224}Ra , can be utilized for SPECT imaging to monitor the radionuclide's biodistribution.[2]

| Property | Value | Reference |
|------------------------------|--------------------------------------|-----------|
| Atomic Number (Z) | 88 | [3] |
| Mass Number (A) | 224 | [3] |
| Atomic Mass | 224.0202104 u | [4] |
| Half-life ($T_{1/2}$) | 3.63 - 3.66 days | [3][4] |
| Decay Mode | Alpha (α) emission | [4] |
| Specific Activity | 5.94×10^{15} Bq/g | [4] |
| Primary Alpha Energy | 5.685 MeV (94.92%) | [5] |
| Primary Gamma Energy | 0.241 MeV (4.10%) | [6] |
| Total Alpha Energy per Decay | ~26 MeV (throughout the decay chain) | [1] |

Radium-224 Decay Chain

The decay of **Radium-224** initiates a cascade that rapidly releases multiple alpha particles. This "nanogenerator" effect is a key therapeutic advantage, as a single administered ^{224}Ra atom can lead to multiple cytotoxic events in the tumor microenvironment.



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Figure 1: **Radium-224** decay chain showing half-lives ($T_{1/2}$) and primary decay modes.

Production and Availability

The clinical application of ^{224}Ra is dependent on a reliable and high-purity supply. The primary production method involves a generator system based on its parent isotope, Thorium-228 (^{228}Th).

- Thorium-228 Generators: ^{224}Ra is obtained from ^{228}Th ($T_{1/2} = 1.9$ years) generators, often referred to as a "thorium cow".^[7] The ^{228}Th parent is loaded onto a solid support matrix within a chromatography column. As the ^{228}Th decays, ^{224}Ra is produced and can be periodically eluted ("milked") from the generator using an appropriate solvent, leaving the parent ^{228}Th behind.^{[2][8]} This system allows for a continuous supply of ^{224}Ra .
- Source of Thorium-228: The parent, ^{228}Th , can be sourced from the decay of Uranium-232 (^{232}U) stockpiles or produced by irradiating Radium-226 (^{226}Ra) in a high-flux nuclear reactor.^{[7][8]}

Mechanism of Action

The therapeutic effect of **Radium-224** is derived from the high cytotoxicity of alpha particles.

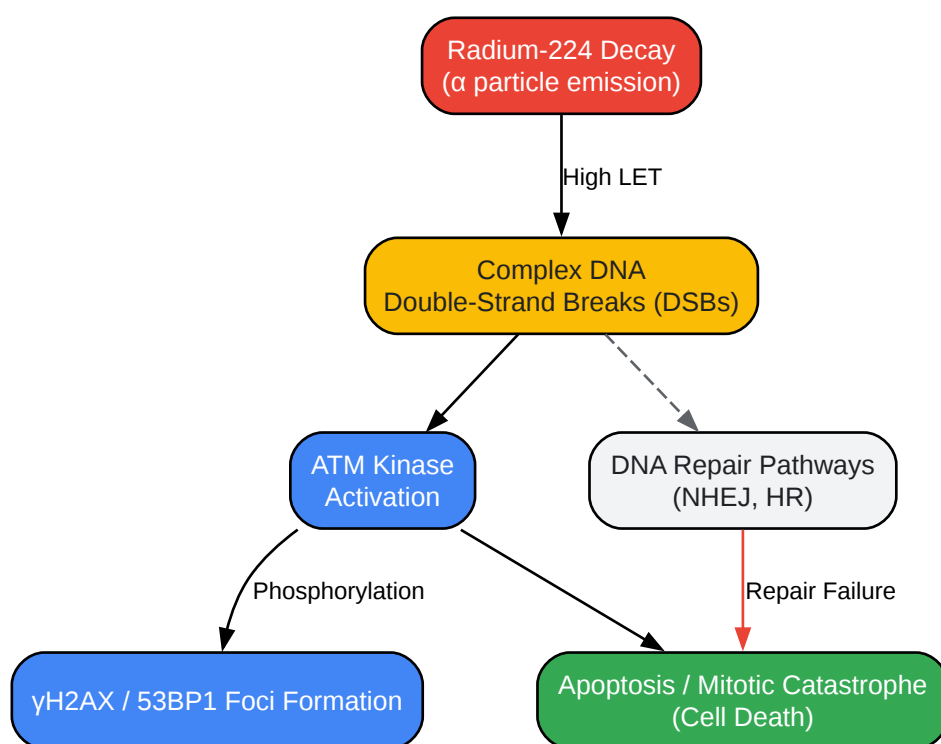
Cellular Damage

The primary target for alpha particle-induced cell death is the cell nucleus.^[9] A single traversal of an alpha particle through the nucleus can be sufficient to kill a cell. The high LET of alpha radiation results in a dense track of ionization events, leading to complex and clustered DNA damage, particularly double-strand breaks (DSBs).^[10] This type of damage is exceedingly

difficult for cellular repair mechanisms to correct accurately, often leading to cell cycle arrest and apoptosis.[9][11]

DNA Damage Response Pathway

Alpha particle-induced DSBs trigger the DNA Damage Response (DDR) pathway. The master kinase ATM (Ataxia-Telangiectasia Mutated) is activated, which in turn phosphorylates a cascade of downstream proteins, including histone H2AX (forming γ H2AX) and p53-binding protein 1 (53BP1).[11][12] These proteins accumulate at the site of damage, forming visible foci that serve as biomarkers for DSB induction. The overwhelming and complex nature of the DNA damage often pushes the cell towards programmed cell death (apoptosis) or mitotic catastrophe.[9]



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Figure 2: Simplified signaling pathway for alpha particle-induced cell death.

Therapeutic Delivery Strategies

A major challenge in TAT is the selective delivery of the radionuclide to the tumor. Radium itself cannot be easily attached to targeting molecules like antibodies.[13] Therefore, several

strategies have been developed to deliver ^{224}Ra .

- **Inherent Bone-Seeking Properties:** As a calcium mimetic, free radium ions naturally accumulate in areas of high bone turnover, such as osteoblastic bone metastases. This has been the basis for the clinical use of Radium-223 in prostate cancer.
- **Nanoparticle and Microparticle Carriers:** To expand the use of ^{224}Ra beyond bone metastases, various nanoparticles and microparticles have been developed as carriers. These particles encapsulate or adsorb ^{224}Ra , allowing for its localized delivery and retention. [\[14\]](#) A leading example is Radspherin®, which consists of ^{224}Ra adsorbed to biodegradable calcium carbonate microparticles, designed for intraperitoneal administration to treat peritoneal carcinomatosis. [\[15\]](#)
- **Chelation:** The development of stable chelators for radium is an active area of research. A chelator is a molecule that can form multiple bonds to a single metal ion, effectively "caging" it. The macrocyclic chelator macropa and its derivatives have shown promise in stably binding radium, which would allow for the creation of ^{224}Ra -labeled antibodies or small molecules for targeted delivery to soft-tissue tumors. [\[16\]](#)[\[17\]](#)

Preclinical and Clinical Development

Radium-224 has been evaluated in both preclinical models and human clinical trials, most notably in the form of Radspherin®.

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of ^{224}Ra -based agents.

- **Ovarian Cancer Models:** In mouse models of ovarian cancer with peritoneal metastasis, intraperitoneal (IP) administration of ^{224}Ra -labeled calcium carbonate microparticles resulted in a significant survival benefit compared to controls. The combination of ^{224}Ra microparticles with standard chemotherapy (carboplatin-paclitaxel or carboplatin-PLD) showed a synergistic effect on overall survival and was well-tolerated. [\[18\]](#)

| Model | Agent | Administration | Key Findings | Reference |
|-------------------------------------|---|----------------------|---|-----------|
| Syngeneic Ovarian Cancer (ID8-fLuc) | $^{224}\text{Ra-CaCO}_3\text{-MP}$ | Intraperitoneal (IP) | Single agent: Median survival ratio of 1.1-1.3 vs. control. | [18] |
| Syngeneic Ovarian Cancer (ID8-fLuc) | $^{224}\text{Ra-CaCO}_3\text{-MP}$ + Chemotherapy | Intraperitoneal (IP) | Synergistic effect on overall survival. | [18] |
| Ovarian Cancer (ES-2) | $^{224}\text{Ra-CaCO}_3$ | Intraperitoneal (IP) | Lengthened median survival and decreased ascites formation. | [19] |

Clinical Trials of Radspherin®

Radspherin® ($^{224}\text{Ra-CaCO}_3$ microparticles) is being investigated in Phase 1 and Phase 2 clinical trials for the treatment of peritoneal carcinomatosis following cytoreductive surgery.[20]
[21]

| Trial ID | Cancer Type | Phase | Key Objectives | Dose Levels | Key Safety & Efficacy Findings | Reference(s) |
|-----------------------------|-------------|---------|--|----------------|--|---|
| RAD-18-002 (NCT03732781) | Colorectal | Phase 1 | Safety, Tolerability, Max. Tolerated Dose (MTD), Biodistribution | 1, 2, 4, 7 MBq | All dose levels well-tolerated; MTD not reached; Recommended dose set at 7 MBq; No serious adverse events related to Radspherin® reported. | [15] [22] |
| RAD-18-001 (NCT03732768) | Ovarian | Phase 1 | Safety, Tolerability, MTD, Efficacy Signal | 1, 2, 4, 7 MBq | At 24-month follow-up for the 7 MBq cohort (n=10), peritoneal recurrence rate was 10% (1 patient), compared to an expected 55-60% with | [20] |

standard of
care.

Experimental Protocols

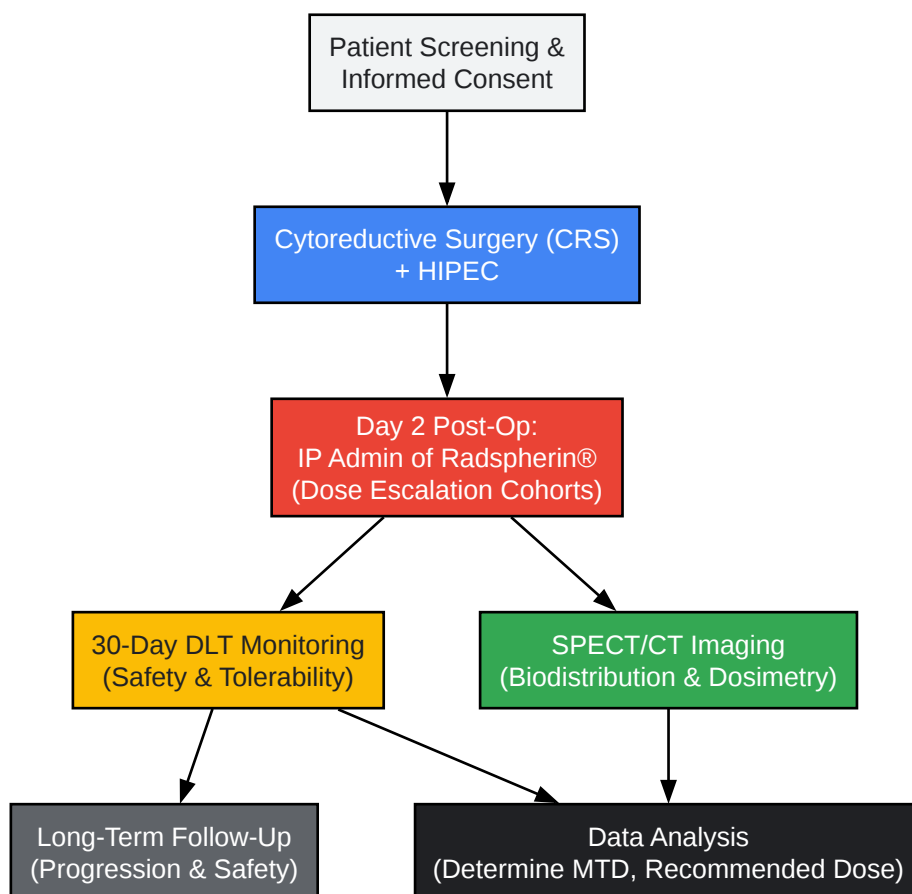
Detailed protocols are crucial for the successful development and evaluation of ^{224}Ra -based radiopharmaceuticals.

Protocol: Phase 1 Clinical Trial of Radspherin® (RAD-18-002)

- Patient Population: Patients with peritoneal carcinomatosis from colorectal carcinoma eligible for complete cytoreductive surgery (CRS) and hyperthermic intraperitoneal chemotherapy (HIPEC).[22]
- Study Design: Open-label, dose-escalation (3+3 design) study.[1]
- Treatment Procedure:
 - Patients undergo CRS and HIPEC.
 - Two days post-surgery, an indwelling catheter is used to administer Radspherin® intraperitoneally.[1]
 - Dose cohorts receive escalating activities of 1, 2, 4, and 7 MBq.[22]
- Safety and Tolerability Assessment:
 - Patients are monitored for adverse events and dose-limiting toxicities (DLTs) for a period of 30 days post-administration.[22]
 - Safety analysis includes physical examinations, vital signs, and laboratory tests.
- Biodistribution and Dosimetry:
 - Biodistribution is evaluated using Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging at specified time points post-

injection.[1]

- The Medical Internal Radiation Dose (MIRD) formalism is used to calculate absorbed doses to organs.[23][24]
- Follow-up: Patients are followed for disease progression and long-term safety.[25]



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